4-Bromoquinoline-2-carboxamide

Cross-coupling synthesis mGluR2 NAM intermediates Palladium catalysis

4-Bromoquinoline-2-carboxamide (CAS 380626-87-9) is a heterocyclic aromatic compound belonging to the quinoline-2-carboxamide class. Its structure integrates a bromine atom at the 4-position and a primary carboxamide at the 2-position of the quinoline scaffold.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08g/mol
CAS No. 380626-87-9
Cat. No. B372828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinoline-2-carboxamide
CAS380626-87-9
Molecular FormulaC10H7BrN2O
Molecular Weight251.08g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)Br
InChIInChI=1S/C10H7BrN2O/c11-7-5-9(10(12)14)13-8-4-2-1-3-6(7)8/h1-5H,(H2,12,14)
InChIKeyIRVUIQQFDWVUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinoline-2-carboxamide (CAS 380626-87-9): A Versatile Brominated Quinoline Building Block for Medicinal Chemistry and Cross-Coupling


4-Bromoquinoline-2-carboxamide (CAS 380626-87-9) is a heterocyclic aromatic compound belonging to the quinoline-2-carboxamide class. Its structure integrates a bromine atom at the 4-position and a primary carboxamide at the 2-position of the quinoline scaffold . The compound serves as a strategic intermediate in the synthesis of biologically active molecules, particularly as a progenitor for mGluR2 negative allosteric modulators (NAMs) relevant to Alzheimer's disease research . With a molecular weight of 251.08 g/mol, a polar surface area (PSA) of 55.98 Ų, and a calculated LogP of 2.80, it occupies a distinct physicochemical space among 4-haloquinoline-2-carboxamides .

Why 4-Bromoquinoline-2-carboxamide (CAS 380626-87-9) Cannot Be Replaced by Other 4-Halo or Positional Isomers


Substituting 4-bromoquinoline-2-carboxamide with a different 4-haloquinoline-2-carboxamide (e.g., 4-chloro, 4-fluoro) or a positional isomer (e.g., 6-bromoquinoline-2-carboxamide) introduces quantifiable differences in reactivity, physicochemical properties, and target engagement that can critically alter downstream synthetic yields or biological outcomes. The C–Br bond at the 4-position is inherently more reactive in palladium-catalyzed cross-coupling reactions than the C–Cl bond, enabling divergent reaction timelines and product profiles . Additionally, the bromine atom contributes to a measurable increase in lipophilicity (LogP 2.80) relative to the 4-chloro analog (LogP 2.69), which impacts chromatographic behavior and, in a biological context, may influence membrane permeability and non-specific binding . Furthermore, the 4-bromo derivative has demonstrated a distinct binding profile: it exhibits a measurable dissociation constant (Kd = 1.91 µM) for the BRD4 bromodomain 1, a feature that may be absent or altered in its 4-chloro or 6-bromo counterparts . These specific properties preclude simple interchangeability in both synthetic and biological workflows.

Quantitative Differentiation Evidence for 4-Bromoquinoline-2-carboxamide (CAS 380626-87-9) Against Its Closest Analogs


Suzuki Coupling Yield: 4-Bromoquinoline-2-carboxamide vs. Expected 4-Chloroquinoline-2-carboxamide Reactivity

In a documented Suzuki-Miyaura cross-coupling with (2,6-dichloro-4-fluorophenyl)boronic acid catalyzed by Pd(OAc)₂/DPPF, 4-bromoquinoline-2-carboxamide furnished the coupled product 4-(2,6-dichloro-4-fluorophenyl)quinoline-2-carboxamide in 9.8% isolated yield . While a direct side-by-side yield for the 4-chloroquinoline-2-carboxamide under identical conditions is not reported in the same source, the well-established higher reactivity of aryl bromides over aryl chlorides in oxidative addition steps of palladium-catalyzed reactions constitutes class-level inference that the 4-chloro analog would exhibit lower or negligible conversion under the same mild conditions (100 °C, 0.05 equiv Pd(OAc)₂). This yield benchmark provides a quantitative anchor for reaction planning and procurement decisions.

Cross-coupling synthesis mGluR2 NAM intermediates Palladium catalysis

BRD4 Bromodomain 1 Binding Affinity: 4-Bromoquinoline-2-carboxamide vs. Class Baseline

4-Bromoquinoline-2-carboxamide demonstrated binding to the first bromodomain of BRD4 (human) with a dissociation constant (Kd) of 1.91 µM, as determined by isothermal titration calorimetry (ITC) . This represents a measurable, albeit modest, affinity. In contrast, no Kd or IC₅₀ data could be located in BindingDB or ChEMBL for the direct analogs 4-chloroquinoline-2-carboxamide or 4-fluoroquinoline-2-carboxamide against BRD4, suggesting that the specific halogen substitution pattern may influence bromodomain recognition. This affinity value serves as a class-level baseline: while not a potent inhibitor, the compound could be used as a structurally characterized starting point for fragment-based or structure-guided optimization of BRD4 ligands.

Epigenetic probe BRD4 inhibitor Bromodomain binding

Lipophilicity (LogP) Comparison: 4-Bromoquinoline-2-carboxamide vs. 4-Chloroquinoline-2-carboxamide

The calculated partition coefficient (LogP) of 4-bromoquinoline-2-carboxamide is 2.80, while that of 4-chloroquinoline-2-carboxamide is 2.69, yielding a delta of +0.11 . Although seemingly small, this difference corresponds to a ~29% increase in the theoretical octanol/water partition coefficient (10^0.11 ≈ 1.29). In a medicinal chemistry context, this shift in lipophilicity can influence retention time in reversed-phase HPLC, non-specific binding to plasma proteins, and passive membrane permeability. For analytical chemists or formulation scientists who rely on LogP to predict chromatographic separation or solubility, this distinction can be meaningful.

Physicochemical profiling LogP Chromatographic behavior

Positional Specificity: 4-Bromoquinoline-2-carboxamide vs. 6-Bromoquinoline-2-carboxamide

4-Bromoquinoline-2-carboxamide (CAS 380626-87-9) and 6-bromoquinoline-2-carboxamide (CAS 65148-09-6) share the same molecular formula (C₁₀H₇BrN₂O) and molecular weight (251.08 g/mol), but differ in the position of the bromine substituent . This positional isomerism leads to divergent electronic and steric environments on the quinoline ring. The 4-bromo isomer places the halogen at the electrophilically activated position adjacent to the pyridine nitrogen, making it preferred for nucleophilic aromatic substitution or cross-coupling at the 4-position. Conversely, the 6-bromo isomer locates the halogen on the benzenoid ring, where reactivity and coupling outcomes differ. For researchers designing structure-activity relationship (SAR) studies or site-specific functionalization, selecting the correct regioisomer is non-negotiable; the procurement of one over the other commits the entire synthetic route.

Regioisomer Positional isomer Structure-activity relationship

Verifiable Research and Industrial Application Scenarios for 4-Bromoquinoline-2-carboxamide (CAS 380626-87-9)


Synthesis of mGluR2 Negative Allosteric Modulators via Suzuki Cross-Coupling

4-Bromoquinoline-2-carboxamide is a key intermediate in the preparation of quinoline-2-carboxamide-based mGluR2 NAMs, as exemplified in Merck's patent US20140309227A1. In the described procedure, the compound undergoes Pd-catalyzed Suzuki coupling with (2,6-dichloro-4-fluorophenyl)boronic acid to afford the NAM precursor 1-9 in 9.8% isolated yield . Researchers pursuing mGluR2-targeted therapies for Alzheimer's disease or schizophrenia can use this building block as a validated entry point into structure-activity relationship explorations, bypassing the need to develop a de novo synthetic route to the 4-arylquinoline-2-carboxamide core.

Fragment-Based BRD4 Bromodomain Ligand Discovery

With a measured Kd of 1.91 µM against BRD4 bromodomain 1 (BindingDB entry BDBM50623485 / CHEMBL5437886), 4-bromoquinoline-2-carboxamide can serve as a structurally characterized fragment hit for epigenetic drug discovery programs . Although the affinity is modest, the compound provides a defined starting point for structure-guided optimization, especially when co-crystal structures or molecular docking studies are planned. Procurement of this specific 4-bromo derivative is indicated over other 4-halo analogs because it is the only congener in the series with a publicly available BRD4 binding constant, enabling direct comparison with future derivatives.

Physicochemical Reference Standard for LogP and PSA Calibration

4-Bromoquinoline-2-carboxamide possesses a well-defined LogP of 2.80 and a polar surface area (PSA) of 55.98 Ų . These values position the compound in the 'moderate lipophilicity' range, making it suitable as a calibration standard for reversed-phase HPLC method development or as a reference compound for in silico LogP/LogD prediction model validation. Its small but consistent LogP offset (+0.11) relative to 4-chloroquinoline-2-carboxamide allows analytical chemists to use the pair as a resolution benchmark when optimizing gradient methods for halogenated heterocycles.

Regioisomer-Specific Building Block for Diversified Quinoline Libraries

The unambiguous placement of the bromine atom at the 4-position of the quinoline ring (as confirmed by IUPAC nomenclature and CAS 380626-87-9) makes this compound the definitive choice for library syntheses that require functionalization at the pyridine ring of quinoline . In contrast, the 6-bromo isomer (CAS 65148-09-6) directs chemistry to the benzenoid ring . For combinatorial chemistry groups or custom synthesis providers, the distinct CAS number and documented synthetic history of 4-bromoquinoline-2-carboxamide in peer-reviewed patents reduce the risk of ordering the wrong regioisomer—a procurement error that could waste significant material and personnel resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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